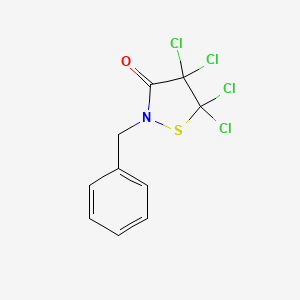
2-Benzyl-4,4,5,5-tetrachloro-1,2-thiazolidin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Benzyl-4,4,5,5-tetrachloro-1,2-thiazolidin-3-one is a heterocyclic compound that belongs to the thiazolidine family. Thiazolidines are five-membered rings containing both sulfur and nitrogen atoms. This compound is notable for its unique structure, which includes a benzyl group and four chlorine atoms, making it a subject of interest in various fields of chemistry and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-4,4,5,5-tetrachloro-1,2-thiazolidin-3-one typically involves the reaction of benzylamine with tetrachlorothioglycolic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-70°C to ensure optimal yield. The reaction mixture is then purified using recrystallization techniques to obtain the desired compound in high purity .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with enhanced reaction conditions to maximize yield and efficiency. The use of continuous flow reactors and advanced purification methods such as chromatography can significantly improve the scalability of the production process .
化学反应分析
Types of Reactions
2-Benzyl-4,4,5,5-tetrachloro-1,2-thiazolidin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones under the influence of strong oxidizing agents.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: Halogen substitution reactions can occur, where chlorine atoms are replaced by other functional groups such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
The major products formed from these reactions include various thiazolidine derivatives, sulfoxides, and sulfones, each with distinct chemical and physical properties .
科学研究应用
2-Benzyl-4,4,5,5-tetrachloro-1,2-thiazolidin-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: Research has shown potential anticancer and anti-inflammatory activities, which are being explored for therapeutic applications.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions
作用机制
The mechanism of action of 2-Benzyl-4,4,5,5-tetrachloro-1,2-thiazolidin-3-one involves its interaction with cellular proteins and enzymes. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of cellular processes, which is the basis for its antimicrobial and anticancer properties .
相似化合物的比较
Similar Compounds
Thiazolidine-2,4-dione: Another thiazolidine derivative with notable hypoglycemic and antimicrobial activities.
Thiazolidin-4-one: Known for its anticancer and anti-inflammatory properties.
2-Benzyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Used in organic synthesis as a boronic acid derivative
Uniqueness
2-Benzyl-4,4,5,5-tetrachloro-1,2-thiazolidin-3-one is unique due to its high chlorine content and the presence of a benzyl group, which imparts distinct chemical reactivity and biological activity compared to other thiazolidine derivatives .
属性
CAS 编号 |
54415-03-1 |
|---|---|
分子式 |
C10H7Cl4NOS |
分子量 |
331.0 g/mol |
IUPAC 名称 |
2-benzyl-4,4,5,5-tetrachloro-1,2-thiazolidin-3-one |
InChI |
InChI=1S/C10H7Cl4NOS/c11-9(12)8(16)15(17-10(9,13)14)6-7-4-2-1-3-5-7/h1-5H,6H2 |
InChI 键 |
FFNGDERSOJGRFC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CN2C(=O)C(C(S2)(Cl)Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


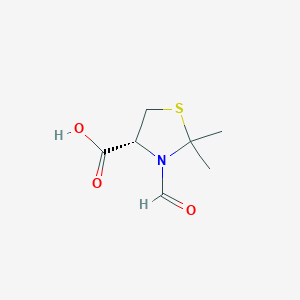
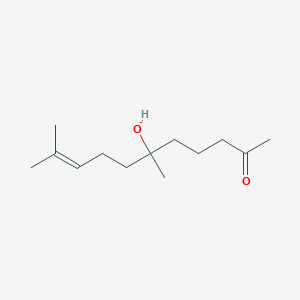
![2-{[(1-Ethyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-5-nitro-1,3-thiazole](/img/structure/B14628122.png)
![1H-Benz[f]indazole, 3-phenyl-](/img/structure/B14628129.png)


![3-Pyridinesulfonamide, 2-[(3,5-dichlorophenyl)amino]-](/img/structure/B14628137.png)
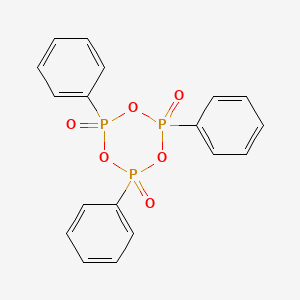
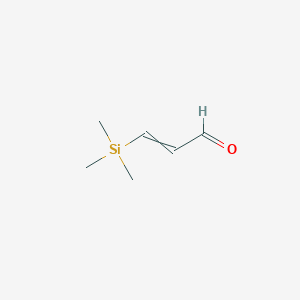
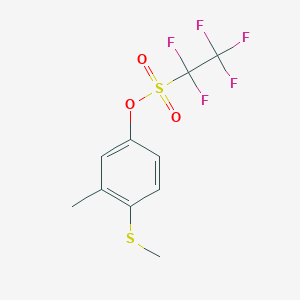

![11-methoxy-6,8,18-trioxapentacyclo[10.6.0.02,9.03,7.013,17]octadeca-1,4,9,11,13(17)-pentaen-16-one](/img/structure/B14628161.png)
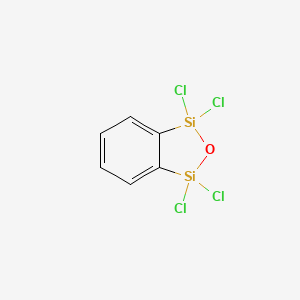
![2-[(E)-tert-Butyldiazenyl]heptan-2-ol](/img/structure/B14628198.png)
